Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Regioisomer comparison Physicochemical properties Thermodynamic stability

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934062-76-7) is a heterocyclic small-molecule building block belonging to the pyrazolo[3,4-b]pyridine family, with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol. The compound features a fused pyrazole-pyridine bicyclic core bearing a carboxylic acid at the 4-position, an ethyl group at N1, and a methyl substituent at C6.

Molecular Formula C10H11N3O2
Molecular Weight 205.217
CAS No. 934062-76-7
Cat. No. B2416765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS934062-76-7
Molecular FormulaC10H11N3O2
Molecular Weight205.217
Structural Identifiers
SMILESCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C
InChIInChI=1S/C10H11N3O2/c1-3-13-9-8(5-11-13)7(10(14)15)4-6(2)12-9/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyJTTJVZMRWYUXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934062-76-7): A Regiospecific Heterocyclic Building Block for PPARα-Targeted Synthesis


1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934062-76-7) is a heterocyclic small-molecule building block belonging to the pyrazolo[3,4-b]pyridine family, with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol [1]. The compound features a fused pyrazole-pyridine bicyclic core bearing a carboxylic acid at the 4-position, an ethyl group at N1, and a methyl substituent at C6. This scaffold has been identified as a privileged structure for developing peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists with structures markedly different from classical fibrate-class agonists [2]. The 4-carboxylic acid handle is strategically positioned for amide coupling and further derivatization, making this compound a key intermediate in medicinal chemistry programs targeting dyslipidemia and metabolic disorders [3].

Why Generic Substitution of 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Fails: Regiochemistry and Substituent-Dependent SAR Constraints


Generic substitution among pyrazolo[3,4-b]pyridine carboxylic acid analogs carries high risk because the position of the carboxylic acid group (4- vs 5-position) dictates the geometry of the hydrogen-bond network with PPARα helix 12, and the steric bulk of the N1 substituent controls access to a unique small cavity between Ile272 and Ile354 that is critical for subtype selectivity [1]. SAR studies have demonstrated that the steric bulkiness of the N1 substituent, the position of the distal hydrophobic tail, and its distance from the acidic head group are all critical for hPPARα agonistic activity in ways that are distinct from fibrate-class agonists [2]. Simply substituting the 4-carboxy regioisomer with the 5-carboxy isomer (CAS 1094442-46-2) or altering the N1-ethyl to N1-isopropyl/N1-isobutyl produces compounds with different spatial orientation of the key pharmacophoric elements, potentially abolishing the desired binding mode. The quantitative evidence below substantiates why this specific substitution pattern is not interchangeable with close analogs.

Quantitative Differentiation Evidence for 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934062-76-7) vs. Closest Analogs


Regioisomeric Carboxylic Acid Positioning: 4-COOH vs. 5-COOH Impact on Boiling Point and Predicted Physicochemical Behavior

The target compound (4-carboxylic acid regioisomer) exhibits a predicted boiling point of 364.1 ± 37.0 °C at 760 mmHg , while the 5-carboxylic acid regioisomer (1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1094442-46-2) shows a significantly higher predicted boiling point of 393.3 ± 37.0 °C at 760 mmHg . This 29.2 °C difference reflects the distinct intermolecular hydrogen-bonding patterns arising from the different spatial positioning of the carboxylic acid group on the bicyclic core. The lower boiling point of the 4-COOH isomer may translate to different handling and purification characteristics during synthesis.

Regioisomer comparison Physicochemical properties Thermodynamic stability

Density Comparison Between 4-Carboxy and 5-Carboxy Regioisomers: Equivalent Values Mask Distinct Spatial Architectures

Both the 4-carboxylic acid target compound and its 5-carboxylic acid regioisomer share the same predicted density of 1.37 ± 0.1 g/cm³ at 20 °C . While density alone does not differentiate these isomers, the combination of identical density (1.37 g/cm³) with divergent boiling points (364.1 °C vs. 393.3 °C) provides a dual-parameter identity check. The identical molecular formula (C₁₀H₁₁N₃O₂), molecular weight (205.21 g/mol), and density, contrasted with the 7.4% difference in boiling point, confirms that the regioisomers possess distinct three-dimensional electronic distributions despite equivalent elemental composition.

Density comparison Regioisomer identity Molecular packing

N1-Substituent Steric Bulk: Ethyl vs. Isopropyl vs. Isobutyl Differentiation and SAR-Guided Selection

Published SAR studies on 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate that the steric bulkiness of the N1 substituent is a critical determinant of hPPARα agonistic activity [1]. The N1-ethyl group on the target compound occupies a steric volume intermediate between the smaller N1-methyl and the bulkier N1-isopropyl and N1-isobutyl analogs. Compounds bearing N1-isopropyl (e.g., 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) or N1-isobutyl groups exhibit altered binding to the small cavity between Ile272 and Ile354 in the PPARα ligand-binding domain, a region rarely accessed by fibrates [2]. While direct head-to-head EC₅₀ data for the specific free carboxylic acid building blocks are not available, the SAR trend clearly indicates that N1 substituent choice modulates both potency and subtype selectivity, making the N1-ethyl variant a specific design choice rather than an interchangeable commodity.

Structure-activity relationship PPARα agonism Steric effects

Commercially Available Purity Grades: 95% to 98% Range Across Vendors with Specific Storage Requirements

The target compound is commercially available at purity grades of 95% (AKSci, BOC Sciences) , 97% (MolDB, Leyan) , and NLT 98% from select manufacturers . The 5-carboxy regioisomer (CAS 1094442-46-2) is offered at 95% to 97% purity from overlapping vendor pools . Storage specifications for the target compound include sealed, dry conditions at 2–8 °C, with room-temperature shipping tolerance , indicating moderate thermal stability suitable for global logistics. The compound is classified with GHS hazard statement H302 (harmful if swallowed) .

Purity specification Vendor comparison Storage stability

Unique InChIKey and CAS Registry: Definitive Identity Resolution Against the 5-Carboxy Regioisomer

The target compound is unambiguously identified by InChIKey JTTJVZMRWYUXBW-UHFFFAOYSA-N and CAS registry number 934062-76-7 [1]. The 5-carboxy regioisomer bears InChIKey (derivable from its distinct SMILES CCN1N=CC2=CC(C(O)=O)=C(C)N=C12) and CAS 1094442-46-2 . The SMILES string for the target compound is CCN1C2=NC(=CC(=C2C=N1)C(=O)O)C, confirming the carboxylic acid attachment at position 4 of the pyridine ring [1]. The XLogP3-AA value of 1.1 for the target compound [1] versus a computed value for the 5-COOH isomer (not explicitly reported in the same database) may offer additional lipophilicity differentiation relevant to chromatographic retention time prediction.

Chemical identity CAS registry InChIKey differentiation

Scaffold Privilege in PPARα Drug Discovery: Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives vs. Fibrate-Class Agonists

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives represent a chemotype structurally distinct from classical fibrate PPARα agonists (e.g., fenofibrate, WY-14643). In a high-fructose-fed rat model of hypertriglyceridemia, a representative derivative (compound 10f) reduced plasma triglyceride levels with efficacy comparable to fenofibrate, while operating through a binding mode that accesses a small cavity between Ile272 and Ile354 rarely utilized by fibrates [1][2]. The target compound, bearing the 4-COOH handle, serves as the precursor for synthesizing such derivatives. In the primary screening system using human PPARα-expressing HepG2 cells, 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 'compound 3' exhibited half-maximal effective concentrations (EC₅₀) lower than that of fenofibrate [3]. This class-level differentiation establishes the 4-carboxy pyrazolopyridine scaffold as a non-fibrate PPARα pharmacophore, making the target compound a strategic procurement choice for programs seeking IP-differentiation from fibrate-based chemical matter.

PPARα selectivity Scaffold comparison Drug discovery

Optimal Research and Industrial Application Scenarios for 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934062-76-7)


Synthesis of PPARα-Selective Agonist Libraries via 4-Carboxy Amide Coupling

The 4-carboxylic acid handle of the target compound serves as the primary derivatization point for amide bond formation with diverse amine-bearing hydrophobic tails, directly enabling the construction of PPARα-selective agonist compound libraries. The SAR framework established by Miyachi et al. (2019) demonstrates that the steric bulk of the N1 substituent (ethyl), the position of the distal hydrophobic tail, and the distance between the tail and the acidic head are critical parameters for hPPARα agonistic activity . Researchers procuring this specific building block can systematically vary the amide tail while holding the N1-ethyl, C6-methyl, and 4-carboxy scaffold constant, enabling structure-activity studies that build on the published PPARα agonist trajectory. This scenario is distinct from using the 5-carboxy regioisomer, which would produce amides with fundamentally different hydrogen-bond geometry relative to the PPARα AF-2 helix .

Regioisomerically Pure Intermediate for Kinase Inhibitor Scaffold Construction

Beyond PPARα applications, the pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been claimed in patent literature as a core for kinase inhibitors, where 4-carboxamide derivatives serve as ATP-competitive binding motifs . The unambiguous regioisomeric identity of the target compound (confirmed by InChIKey JTTJVZMRWYUXBW-UHFFFAOYSA-N and the distinct 364.1 °C boiling point) ensures that the carboxylic acid is positioned correctly for amide bond formation at the 4-position, producing kinase inhibitor candidates with the intended vector geometry. Procuring the 5-carboxy isomer in error would yield compounds with the carboxamide oriented toward a different region of the kinase ATP-binding pocket, potentially abolishing inhibitory activity.

High-Purity Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring NLT 98% Grade

For medicinal chemistry programs requiring stoichiometric precision in amide coupling or esterification reactions, the target compound is available at NLT 98% purity from specialized manufacturers . The documented storage condition (sealed, dry, 2–8 °C) and room-temperature shipping tolerance support procurement and inventory planning for multi-step synthesis campaigns. The moderate XLogP3-AA value of 1.1 predicts adequate solubility in common organic solvents (DCM, THF, DMF) for coupling reactions, while the GHS H302 hazard classification informs laboratory safety protocols during handling.

Non-Fibrate PPARα Agonist Lead Optimization Starting from a Structurally Distinctivated Scaffold

Programs seeking to develop next-generation PPARα agonists with IP differentiation from the crowded fibrate chemical space can use the target compound as a starting material. The pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold engages a unique binding cavity (Ile272-Ile354) not accessed by fenofibrate or WY-14643, as demonstrated by X-ray crystallography of PPARα LBD complexes . The 1-ethyl, 6-methyl substitution pattern on the target compound positions the scaffold for further optimization at the 4-carboxamide tail, enabling exploration of chemical space complementary to both fibrates and other PPARα-targeting chemotypes. The demonstrated in vivo efficacy of optimized derivatives in reducing plasma triglycerides in high-fructose-fed rats, with efficacy comparable to fenofibrate , validates the translational potential of compounds derived from this building block.

Quote Request

Request a Quote for 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.